molecular formula C13H21N3O3S B3016371 2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034401-70-0

2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B3016371
CAS RN: 2034401-70-0
M. Wt: 299.39
InChI Key: GKZGBAMOUYWRSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine and pyrimidine derivatives is well-documented in the provided literature. For instance, the synthesis of 2,3-disubstituted piperidines is described using a one-pot oxidative decarboxylation-beta-iodination of amino acids, which introduces different substituents at the C-2 position and achieves a trans relationship between the C-2 and C-3 substituents . Another paper discusses the synthesis of various piperidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines, followed by intramolecular alkylation . These methods could potentially be adapted to synthesize the target compound by introducing the appropriate substituents at the relevant positions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of the target compound would include a pyrimidine ring substituted with a methyl group and an ether linkage to a piperidine ring that is further substituted with a propylsulfonyl group. The spatial arrangement of these groups would be critical for the compound's biological activity. The papers provided do not directly analyze the structure of the target compound but do discuss related structures. For example, the synthesis of a 2-chloro-4-(piperidin-1-ylmethyl)pyridine derivative is described, which shares the piperidine moiety with the target compound .

Chemical Reactions Analysis

The chemical reactivity of the target compound would likely involve the pyrimidine and piperidine rings. The papers describe various reactions involving these moieties, such as the aminosulfonylation of alkenyl sulfonamides to synthesize sulfonylmethyl piperidines . This reaction involves the use of iodine as a catalyst and could potentially be relevant for introducing the sulfonyl group onto the piperidine ring in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups. The pyrimidine ring is known for its stability and planarity, which could affect the compound's ability to interact with biological targets. The piperidine ring could confer flexibility and affect the basicity of the molecule. The sulfonyl group would contribute to the compound's polarity and potential for hydrogen bonding. While the papers do not directly discuss the properties of the target compound, they do provide insights into related compounds. For example, the synthesis and properties of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine are described, which includes an analysis of green metrics and waste generation during synthesis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis in Heterocyclic Chemistry : Novel pyrimidine derivatives containing sulfonyl moiety have been synthesized, starting with related materials. These compounds exhibit antimicrobial activities, with some demonstrating significant efficacy (Ammar et al., 2004).

Advancements in Synthesis Methods

  • Microwave-assisted Synthesis : Efficient microwave-assisted methods have been developed for synthesizing 2-amino-4-arylpyrimidine derivatives. This process involves several steps, including oxidation and alkylation, which produce methylsulfonyl-pyrimidines, serving as precursors for various substituted pyrimidines (Matloobi & Kappe, 2007).

  • Green Chemistry Approach : Modified synthesis methods have been explored, such as the production of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in certain drug syntheses. This approach emphasizes green chemistry principles, aiming for safer, more efficient processes with reduced waste generation (Gilbile et al., 2017).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Structural analysis of compounds containing pyrimidine and piperidine rings has been conducted, revealing details about molecular conformation and stabilization mechanisms, such as intramolecular π–π stacking interactions (Kumar et al., 2012).

  • Inhibition Studies on Corrosion : Quantum chemical and molecular dynamic simulation studies have been performed to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion. This research provides insights into global reactivity parameters and adsorption behaviors on metal surfaces (Kaya et al., 2016).

Applications in Drug Synthesis

  • Drug Synthesis and Structure-Activity Relationships : Research has been conducted on synthesizing antibacterial agents based on pyrido(2,3-d)pyrimidine, exploring structure-activity relationships and synthesizing derivatives with enhanced activity against specific bacteria (Matsumoto & Minami, 1975).

Novel Compound Development

  • Development of New Compounds : Research efforts include the development of new pyrimidine-based compounds with potential applications in various fields. This includes the synthesis of novel pyrimidine ring systems and evaluating their antimicrobial activities (Alsaedi et al., 2019).

Future Directions

The future directions in the research of pyrimidines and piperidines are promising. They continue to be important synthetic fragments for designing drugs, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines and pyrimidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-methyl-4-(1-propylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-3-9-20(17,18)16-8-4-5-12(10-16)19-13-6-7-14-11(2)15-13/h6-7,12H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZGBAMOUYWRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)OC2=NC(=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine

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